2-Chloro-8-fluoroquinazoline
Overview
Description
2-Chloro-8-fluoroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. It is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the eighth position of the quinazoline ring. This compound has garnered significant interest due to its potential therapeutic applications, particularly as an enzyme inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones, which are then treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline derivatives with different oxidation states.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications as an inhibitor of various enzymes, making it a candidate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-Chloro-8-fluoroquinazoline can be compared with other quinazoline derivatives, such as:
2-Chloro-4-anilinoquinazoline: Known for its dual inhibition of VEGFR-2 and EGFR.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Fluoroquinolones: A class of antibiotics with broad-spectrum antibacterial activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
2-Chloro-8-fluoroquinazoline is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that enhances its reactivity and biological activity. The presence of chlorine and fluorine atoms contributes to its electrophilic properties, making it a candidate for various biological interactions.
Property | Value |
---|---|
Molecular Formula | CHClFN |
Molecular Weight | 183.59 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. It has been investigated for its potential as an anticancer agent due to its ability to inhibit kinases involved in tumor growth and proliferation .
Inhibition of Kinases
Research indicates that the compound can effectively inhibit various kinases, which play critical roles in cell signaling pathways. For instance, studies have shown that derivatives of quinazoline compounds exhibit significant inhibitory effects on Aurora A and EGFR kinases, leading to apoptosis in cancer cells .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound and its derivatives. For example:
- Aurora A Kinase Inhibition : A derivative of this compound was tested against Aurora A kinase and exhibited cytotoxicity against NCI cancer cell lines. The IC values indicated effective inhibition at low concentrations .
- EGFR Inhibition : Another study demonstrated that compounds related to this compound showed high affinity for the ATP-binding site of EGFR, with IC values in the nanomolar range, indicating potent inhibitory activity .
Case Studies
-
Cell Cycle Arrest : In vitro assays demonstrated that treatment with a derivative of this compound led to significant cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. The percentage of cells in G1 increased from 51.45% in control groups to 60.68% after treatment .
Cell Cycle Phase Control (%) Treated (%) G1 51.45 60.68 S 22.79 17.47 G2 21.34 18.29 -
Apoptosis Induction : The same study assessed apoptosis levels, revealing that the treated cells showed a higher rate of late apoptosis compared to controls, suggesting that the compound not only halts cell division but also promotes programmed cell death .
Viability Control (%) Treated (%) Intact cells 98.48 97.83 Early apoptosis 0.08 0.1 Late apoptosis 0.68 0.81 Necrosis 0.76 1.26
Applications in Medicinal Chemistry
The structural characteristics of this compound make it a valuable scaffold for drug development:
Properties
IUPAC Name |
2-chloro-8-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGPMWFFMSSGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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